7-Methoxy-3-methyl-8-(piperidinomethyl)flavone hydrochloride
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Overview
Description
7-Methoxy-3-methyl-8-(piperidinomethyl)flavone hydrochloride is a synthetic flavonoid derivative. Flavonoids are a class of polyphenolic compounds known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This particular compound is characterized by the presence of a methoxy group at the 7th position, a methyl group at the 3rd position, and a piperidinomethyl group at the 8th position on the flavone backbone. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-3-methyl-8-(piperidinomethyl)flavone hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-methoxyflavone and 3-methylflavone.
Formation of Piperidinomethyl Group: The piperidinomethyl group is introduced at the 8th position through a nucleophilic substitution reaction. This involves the reaction of the flavone derivative with piperidine in the presence of a suitable base.
Methoxylation and Methylation: The methoxy and methyl groups are introduced through selective methylation and methoxylation reactions using reagents like methyl iodide and sodium methoxide.
Hydrochloride Formation: The final step involves the conversion of the compound to its hydrochloride form by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-3-methyl-8-(piperidinomethyl)flavone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the flavone to flavanone or other reduced forms.
Substitution: The piperidinomethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized flavones, reduced flavanones, and substituted derivatives with various functional groups.
Scientific Research Applications
7-Methoxy-3-methyl-8-(piperidinomethyl)flavone hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex flavonoid derivatives.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant effects.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of functional materials and as a precursor for the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 7-Methoxy-3-methyl-8-(piperidinomethyl)flavone hydrochloride involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in inflammation, oxidative stress, and cell proliferation.
Pathways Involved: It modulates signaling pathways such as the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
7-Methoxyflavone: Lacks the piperidinomethyl and methyl groups, resulting in different biological activities.
3-Methylflavone: Lacks the methoxy and piperidinomethyl groups, leading to variations in its effects.
8-Piperidinomethylflavone: Lacks the methoxy and methyl groups, affecting its solubility and bioactivity.
Uniqueness
7-Methoxy-3-methyl-8-(piperidinomethyl)flavone hydrochloride is unique due to the presence of all three functional groups, which contribute to its enhanced solubility, stability, and diverse biological activities. This makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
67272-16-6 |
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Molecular Formula |
C23H26ClNO3 |
Molecular Weight |
399.9 g/mol |
IUPAC Name |
7-methoxy-3-methyl-2-phenyl-8-(piperidin-1-ium-1-ylmethyl)chromen-4-one;chloride |
InChI |
InChI=1S/C23H25NO3.ClH/c1-16-21(25)18-11-12-20(26-2)19(15-24-13-7-4-8-14-24)23(18)27-22(16)17-9-5-3-6-10-17;/h3,5-6,9-12H,4,7-8,13-15H2,1-2H3;1H |
InChI Key |
JTSUQDCPLOUMAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C=CC(=C2C[NH+]3CCCCC3)OC)C4=CC=CC=C4.[Cl-] |
Origin of Product |
United States |
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